molecular formula C15H15BrClNO3S2 B4936410 3-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide

3-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide

Cat. No. B4936410
M. Wt: 436.8 g/mol
InChI Key: ZEFMFDHYBLJLAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide, also known as BCTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BCTM is a sulfonamide-based molecule that has been synthesized through a multi-step process.

Mechanism of Action

3-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide has been found to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, making it more difficult for cancer cells to survive. 3-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
3-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide has also been found to reduce inflammation in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation of using 3-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide is that it is a sulfonamide-based molecule, which can lead to off-target effects.

Future Directions

There are a number of potential future directions for the study of 3-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide. One direction is to further investigate its potential use in the treatment of breast cancer. Another direction is to study its potential use as an anti-inflammatory agent in other animal models of inflammation. Additionally, further research could be done to investigate the off-target effects of 3-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide and to develop more specific inhibitors of CA IX and COX-2.

Synthesis Methods

The synthesis of 3-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide involves a multi-step process that includes the reaction of 4-methoxybenzenesulfonyl chloride with 2-mercaptoethylamine hydrochloride to form 4-methoxybenzenesulfonamide-2-mercaptoethylamine. This intermediate compound is then reacted with 4-chlorobenzyl chloride to form 4-chlorobenzyl-2-[(4-methoxyphenyl)sulfonamido]ethyl sulfide. Finally, the reaction of this intermediate with bromine in acetic acid yields 3-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide.

Scientific Research Applications

3-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide has been found to have potential applications in the field of medicine. It has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of breast cancer. 3-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide has also been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

3-bromo-N-[2-(4-chlorophenyl)sulfanylethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrClNO3S2/c1-21-15-7-6-13(10-14(15)16)23(19,20)18-8-9-22-12-4-2-11(17)3-5-12/h2-7,10,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFMFDHYBLJLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCSC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide

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